molecular formula C8H10N2O2 B1297493 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione CAS No. 35042-48-9

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

Cat. No. B1297493
CAS RN: 35042-48-9
M. Wt: 166.18 g/mol
InChI Key: DRLMXVMLMGPVRC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione, commonly referred to as THQD, is a chemical compound found in many plants and organisms. This compound has been studied for its potential therapeutic and pharmacological applications. It has been shown to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including 5,6,7,8-tetrahydroquinazoline derivatives, have been recognized for their versatile therapeutic potential. Initially known for neurotoxicity, certain derivatives have been identified as endogenous agents preventing Parkinsonism in mammals. These compounds have shown significant promise in cancer drug discovery, as evidenced by the US FDA approval of trabectedin for soft tissue sarcomas. Research has also highlighted their potential against infectious diseases like malaria, tuberculosis, HIV, and others, suggesting a broad spectrum of applications in drug discovery for various therapeutic activities (Singh & Shah, 2017).

Antitumor and DNA Interaction

The interaction of related compounds with DNA and metal ions has been a focus of anticancer research. Streptonigrin, a functionalized aminoquinoline related to the 5,6,7,8-tetrahydroquinazoline scaffold, demonstrates significant antitumor activity through DNA strand scission, facilitated by metal ions. This interaction, especially when activated or in the presence of transition metal ions, highlights the importance of such structures in developing anticancer therapies (Harding & Long, 1997).

Environmental Applications

In environmental science, derivatives of tetrahydroquinazoline have been explored for the treatment of organic pollutants. The enzymatic degradation of recalcitrant compounds, facilitated by redox mediators, showcases the environmental remediation potential of these compounds. Such applications are vital for addressing pollution and enhancing the degradation efficiency of persistent organic pollutants in industrial wastewater (Husain & Husain, 2007).

Antioxidant Activity Analysis

The study of antioxidants has also seen the application of related compounds, where methodologies to determine antioxidant activity have significant relevance. These methods, vital for understanding the antioxidative potential of various compounds, can be applied to those containing the tetrahydroquinazoline scaffold, aiding in the development of therapeutics with antioxidative properties (Munteanu & Apetrei, 2021).

properties

IUPAC Name

5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLMXVMLMGPVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332891
Record name 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

CAS RN

35042-48-9
Record name 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-oxocyclohexanecarbonitrile (615 mg, 5.0 mmol) and urea (600 mg, 10.0 mmol) in 1.25 N HCl in EtOH (20 mL) was refluxed over night. After it was cooled down to 0° C., the precipitation was collected by filtration, washed with EtOH/H2O, and dried under vacuum overnight to give the product as a white solid. 1H NMR (400 MHz, CD3OD) δ1.67-1.80 (m, 4H), 2.25-2.29 (m, 2H), 2.38-2.42 (m, 2H). MS 167 (MH+).
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615 mg
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600 mg
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20 mL
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Synthesis routes and methods II

Procedure details

A mixture of ethyl 2-oxocyclohexanecarboxylate (66 g, 0.39 mol) and urea (68 g, 1.1 mol) was heated at 175-185° C. and stirred for 4-5 h. After cooled to 70° C., adjusted pH=13-14 by NaOH (a.q.), and then the mixture was stirred at 70° C. for 2 h. After cooled to r.t, the mixture was adjusted pH=6-7 by AcOH, and then extracted with DCM for several times. The combined organic layer was dried and evaporated to give the title compound (25 g, 39% yield) as brown solid which was set to do next step without any purification. MS: m/z 167.3 [M+H]+.
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68 g
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Yield
39%

Synthesis routes and methods III

Procedure details

The compounds of this invention may be prepared using methods known to those skilled in the art, or the novel methods of this invention. Specifically, the compounds of this invention with Formula I, II or III can be prepared as illustrated by the exemplary reaction in Scheme 1. Reaction of cyclohexanone with diethyl carbonate in THF in the presence of NaH produced ethyl 2-oxocyclohexanecarboxy late. Reaction of ethyl 2-oxocyclohexanecarboxylate with urea at 175-185° C. produced 5,6,7,8-tetrahydroquinazoline-2,4(1H, 3H )-dione. Reaction of 5,6,7,8-tetrahydroquinazoline-2,4(1H, 3H )-dione with hexamethyldisilazane (HMDS) in toluene in the presence of concentrated sulfuric acid, produced the intermediate 2,4-di(trimethylsilyloxy)-5,6,7,8-tetrahydroquinazol. Reaction of 2,4-di(trimethylsilyloxy)-5,6,7,8-tetrahydroquinazoline with methyl 3-(bromomethyl)benzoate in DMF , followed by treatment with 1,4-dioxane and methanol, produced 1-(3-methoxycarbonylbenzyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H )-dione. Treatment of the ester with NaOH in water-methanol produced 1-(3-carboxybenzyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione. Coupling of the acid with a substituted amine, such as 1-(pyrimidin-2-yl)piperazine, in the presence of coupling agents, such as 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF, produced the targeted compound 1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)benzyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H, 3H)-dione.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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